molecular formula C5H8O2 B121814 Tetrahydro-4H-pyran-4-one CAS No. 143562-54-3

Tetrahydro-4H-pyran-4-one

Cat. No.: B121814
CAS No.: 143562-54-3
M. Wt: 100.12 g/mol
InChI Key: JMJRYTGVHCAYCT-UHFFFAOYSA-N
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Description

Tetrahydro-4H-pyran-4-one (THP4O, CAS 29943-42-8) is a six-membered cyclic ketone with the molecular formula C₅H₈O₂. Key properties include a boiling point of 166°C, density of 1.08 g/mL, and a flash point of 56°C, classifying it as a flammable liquid . It is synthesized via a two-stage process from 3-chloropropionyl chloride with a 45% yield and has been scaled industrially using Design of Experiments (DoE) methodologies to optimize oxidation efficiency and safety . Applications span green solvents, pharmaceutical intermediates, and protecting groups in organic synthesis .

Biochemical Analysis

Biochemical Properties

Tetrahydro-4H-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .

Cellular Effects

This compound has potential biological activities, including antimicrobial and insecticidal properties . Additionally, this compound and a known compound derived from it have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .

Molecular Mechanism

Its unique reactivity towards nucleophiles and electrophiles suggests that it may interact with various biomolecules in a cell, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

Tetrahydro-4H-pyran-4-one (THP) is a heterocyclic compound with significant biological activities, including antimicrobial, antiviral, and potential therapeutic applications in various medical fields. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing a carbonyl group and an oxygen atom. It is characterized by its reactivity towards nucleophiles and electrophiles, making it a versatile building block in organic synthesis. Its solubility in organic solvents but not in water limits its use in certain applications but enhances its utility in organic chemistry .

Antimicrobial Properties

THP exhibits notable antimicrobial activity against various pathogens. Recent studies have shown that derivatives of THP demonstrate significant inhibition against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin. For instance, compounds synthesized from THP displayed lower IC50 values against multiple bacterial strains, indicating strong antibacterial potential .

Antiviral Activity

In vitro studies have identified THP as possessing anti-influenza virus activity. It was isolated from the plant Strobilanthes cusia, where it was found to inhibit viral replication effectively. The mechanism of action is believed to involve interference with viral entry or replication processes, although further research is necessary to elucidate the precise pathways involved .

Antioxidant and Cytotoxic Effects

THP derivatives have also been evaluated for their antioxidant properties. In assays measuring DPPH scavenging activity, certain THP derivatives exhibited superior antioxidant capabilities compared to established standards like butylated hydroxytoluene (BHT). Additionally, cytotoxicity assays against cancer cell lines (e.g., HCT-116) revealed that specific THP derivatives could induce apoptosis through caspase activation, highlighting their potential as anticancer agents .

Synthesis of this compound

The synthesis of THP typically involves multi-step organic reactions that ensure high yield and purity. One effective method includes the oxidation of 4-methylene-tetrahydropyran using ruthenium compounds, which has shown to produce THP with excellent yields . The synthetic versatility of THP allows for the creation of various derivatives that enhance its biological activities.

Case Study 1: Antibacterial Evaluation

A study evaluated several THP derivatives against common bacterial strains. Compounds 4g and 4j demonstrated potent antibacterial effects with IC50 values lower than those of ampicillin, showcasing their potential as new therapeutic agents .

CompoundBacterial StrainIC50 (µM)Comparison
4gStaphylococcus aureus30Lower than ampicillin
4jEscherichia coli25Lower than ampicillin

Case Study 2: Antiviral Activity

In research focused on antiviral properties, THP was tested against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that THP could be developed into an antiviral drug candidate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tetrahydro-4H-pyran-4-one, and how are they optimized for yield and purity?

  • Answer : this compound is synthesized via γ-pyrone strategies, often starting from diacetalization or Zemplén deacetylation. A two-stage process using 3-chloropropionyl chloride achieves a 45% overall yield . Optimization involves fractional distillation for intermediates and reaction calorimetry to monitor energy profiles. Design of Experiments (DoE) methodologies, such as 24-1 factorial designs with centered points, are employed to refine reaction conditions (e.g., temperature, stoichiometry) .

Q. How is this compound characterized structurally and functionally in academic research?

  • Answer : Characterization includes nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation, referencing residual solvent peaks (e.g., CHCl3 at 7.26 ppm for 1H NMR) . Differential scanning calorimetry (DSC) evaluates thermal stability, with data showing no significant thermal events below 280°C for reaction mixtures . Physical properties include a boiling point of 165–167°C, density of 1.084 g/cm³, and refractive index of 1.4520 .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer : It serves as a key intermediate in drug synthesis, such as in the analgesic opiranserin (VVZ-149). A Strecker reaction followed by reduction yields 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine, which is condensed with syringic acid for final drug assembly .

Advanced Research Questions

Q. How are safety risks assessed during the scale-up of this compound synthesis?

  • Answer : Process safety evaluations include adiabatic calorimetry (ARSST) and reaction calorimetry to quantify exothermicity. For example, Zemplén deacetylation exhibits a mild exotherm (−14 kJ/mol), with reaction power controlled at −3 W/kg to avoid thermal runaway . Safety protocols mandate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) due to its GHS Category 1 eye irritation hazard .

Q. What methodologies address contradictions in reaction mechanism studies involving this compound?

  • Answer : Contradictions in reaction pathways (e.g., competing oxidation pathways) are resolved using kinetic isotope effects (KIEs) and isotopic labeling. For instance, deuterated analogs distinguish between radical and ionic mechanisms during α-aminoxylation studies . Computational modeling (DFT) further validates intermediate stability and transition states .

Q. How does this compound interact with biological systems in proteomics or metabolomics studies?

  • Answer : As a biochemical reagent, it forms adducts with thiol-containing biomolecules (e.g., cysteine residues), enabling studies on sulfur metabolism and redox signaling. Mass spectrometry (LC-MS/MS) identifies adducts, while fluorescence assays quantify binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solvent Performance and Green Chemistry

THP4O has emerged as a sustainable alternative to traditional polar aprotic solvents. Key comparisons include:

Property THP4O (THPO) Dimethyl Succinate (DSUC) DMF
Boiling Point (°C) 166 196 153
Flash Point (°C) 56 93 58
Phase Behavior (LLE) Effective Effective Incompatible
Toxicity Low Low High (reprotoxic)

In hydroformylation reactions, THP4O and DSUC outperformed DMF in liquid-liquid extraction (LLE) behavior, achieving high reaction feasibility and phase separation efficiency . THP4O’s lower toxicity profile makes it preferable for industrial applications requiring safer solvents.

Structural and Reactivity Comparisons

a) Cyclopentanone

  • Structure : Five-membered cyclic ketone.
  • Reactivity: Both THP4O and cyclopentanone form hydrazine derivatives via condensation with tert-butylcarbazate . However, THP4O’s six-membered ring confers greater conformational flexibility, influencing reaction kinetics and stability in multi-step syntheses.
  • Applications: Cyclopentanone is used in resins and adhesives, while THP4O is favored in pharmaceutical intermediates (e.g., PDE9 inhibitors) due to its ring stability .

b) Tetrahydro-4H-thiopyran-4-one

  • Structure : Sulfur analog of THP4O.
  • Reactivity : The thiocarbonyl group enhances electrophilicity, making it more reactive in nucleophilic additions. THP4O’s oxygen-based carbonyl is less reactive but offers better thermal stability (stable up to 280°C via DSC) .

c) Tetrahydropyran-4-methanol

  • Structure : Alcohol derivative of THP4O.
  • Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable for chiral resolution in drug synthesis. THP4O’s ketone group is more versatile in Wittig reactions and enolate chemistry .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/mL) Solubility Thermal Stability (°C)
THP4O 166 1.08 Miscible in water 280
Cyclopentanone 131 0.95 Partially soluble 200
2-Methyltetrahydrofuran-3-one 145 1.02 Organic solvents 180
Vinyl ethyl ketone 122 0.87 Organic solvents 150

THP4O’s higher boiling point and thermal stability make it suitable for high-temperature reactions, while its water miscibility expands utility in biphasic systems .

Preparation Methods

Catalytic Cyclization Using Bis(2-Chloroethyl)ether

A high-yield industrial method involves the cyclization of bis(2-chloroethyl)ether under catalytic conditions. In this process, bis(2-chloroethyl)ether is dissolved in ethanol, followed by the addition of a Zr-Ce-Ti-Al composite oxide and cesium iodide as co-catalysts . The reaction proceeds at 90°C under 1.1 MPa CO₂ pressure, achieving a 95.9% yield with 99.7% purity after recrystallization . Key parameters include a molar ratio of 1.5 mol/L for bis(2-chloroethyl)ether to ethanol and a mass ratio of 5:2 for the substrate to the composite oxide . The CO₂ flow rate (35 L/min) ensures efficient mixing and kinetic control, while the ethyl acetate/petroleum ether recrystallization system enhances purity . This method is notable for its scalability and minimal byproduct formation, making it suitable for large-scale production.

Multi-Step Synthesis from 1,5-Dichloropentane-3-ol

A four-step synthesis route starting from 1,5-dichloropentane-3-ol and vinyl ether has been developed for laboratory and pilot-scale applications . The process begins with a catalytic reaction in dichloromethane to form 1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane, followed by cyclization using aqueous alkali to yield 4-(1-(vinyloxy)ethoxy)tetrahydro-2H-pyran . Deprotection via acid hydrolysis produces tetrahydro-2H-pyran-4-ol, which is subsequently oxidized with sodium bicarbonate and a transition-metal catalyst to THP-4-one . Although the exact yield is unspecified, the method is praised for its cost-effectiveness and straightforward purification steps, avoiding hazardous reagents .

Aluminum Trichloride-Mediated Synthesis

A patent-pending method utilizes 3-chloropropionyl chloride and aluminum trichloride (AlCl₃) in a Friedel-Crafts-type reaction . Ethylene gas is introduced at temperatures below 10°C to form 1,5-dichloropentanone, which undergoes hydrolysis with phosphoric acid and sodium dihydrogen phosphate to yield THP-4-one . This approach leverages AlCl₃’s Lewis acidity to facilitate electrophilic cyclization, though the yield and purity data remain undisclosed . The use of ethylene as a gaseous reactant necessitates specialized equipment, potentially limiting its industrial adoption compared to liquid-phase methods.

Ruthenium-Catalyzed Coupling and Cyclization

A novel atom-economic strategy employs ruthenium catalysts to couple pent-2-yne-1,5-diols with Michael acceptors, forming β-hydroxyenones . These intermediates undergo acid-catalyzed 6-endo trig cyclization to produce THP-4-one with high diastereoselectivity (>95%) . The method’s regioselectivity is attributed to the ruthenium catalyst’s ability to stabilize transition states during coupling . Subsequent palladium-catalyzed oxidative aromatization further diversifies the products into hexahydro-6H-isochromen-6-ones, demonstrating THP-4-one’s versatility as a building block . While yields exceed 80%, the reliance on precious-metal catalysts may increase costs.

Comparative Analysis of Preparation Methods

Method Catalyst System Temperature Pressure Yield Key Advantage
Catalytic Cyclization Zr-Ce-Ti-Al + CsI90°C1.1 MPa95.9%High purity, scalability
Multi-Step Synthesis Alkali/AcidAmbientAtmosphericN/ACost-effective, simple purification
AlCl₃-Mediated AlCl₃<10°CAtmosphericN/AUses commodity chemicals
Ruthenium-Catalyzed Ru/Pd complexes60–80°CAtmospheric>80%High selectivity, modularity

Catalyst Efficiency : The Zr-Ce-Ti-Al composite oxide in Method 1 demonstrates exceptional stability, enabling reuse without significant activity loss . In contrast, AlCl₃ (Method 3) is hygroscopic and requires anhydrous conditions .

Environmental Impact : Method 4’s atom-economic design minimizes waste, whereas Method 1 utilizes CO₂ as a benign reaction medium . Methods 2 and 3 generate aqueous waste streams requiring neutralization .

Industrial Viability : Method 1’s high yield and tolerance to feedstock impurities make it ideal for continuous manufacturing . Method 4’s reliance on precious metals may restrict its use to high-value applications .

Properties

IUPAC Name

oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJRYTGVHCAYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184048
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29943-42-8
Record name Tetrahydro-4H-pyran-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4H-pyran-4-one
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Record name Tetrahydro-4H-pyran-4-one
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Record name Tetrahydro-4H-pyran-4-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Tetrahydro-4H-pyran-4-one
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Tetrahydro-4H-pyran-4-one
Tetrahydro-4H-pyran-4-one
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